Lipophilicity (XLogP3‑AA) – Higher logP vs. 4‑Oxo Benzoxazinone Analogues
The target compound exhibits an XLogP3‑AA of 3.9, indicating higher lipophilicity than the 4‑oxo congener 6‑chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one (XLogP3‑AA 3.6) [1][2]. This 0.3 log unit increase corresponds to approximately a twofold difference in predicted octanol‑water partition coefficient, potentially enhancing passive membrane permeability in cell‑based assays. By comparison, the coumarin analogue ethyl 6‑chloro‑2‑oxo‑4‑phenyl‑2H‑chromen‑3‑carboxylate displays an ALOGPS logP of 4.48, more than 0.5 log units higher, which may drive excessive lipophilicity outside optimal drug‑like space [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.9 |
| Comparator Or Baseline | 6‑Chloro‑2‑phenyl‑4H‑3,1‑benzoxazin‑4‑one: XLogP3‑AA = 3.6; Ethyl 6‑chloro‑2‑oxo‑4‑phenyl‑2H‑chromen‑3‑carboxylate: ALOGPS logP = 4.48 |
| Quantified Difference | Δ 0.3 log units higher vs. 4‑oxo analogue; 0.58 log units lower vs. coumarin analogue |
| Conditions | Computed property values (XLogP3‑AA algorithm; ALOGPS algorithm) from PubChem and the Natural Products Magnetic Resonance Database (NP‑MRD) |
Why This Matters
Lipophilicity directly influences passive permeability and non‑specific protein binding, making the target compound a preferable scaffold for CNS‑penetrant programs where the 4‑oxo analogue may be too hydrophilic and the coumarin analogue too lipophilic.
- [1] PubChem. 2H-3,1-Benzoxazine-1(4H)-acetic acid, 6-chloro-2-oxo-4-phenyl-, ethyl ester. Compound Summary, CID 215291. https://pubchem.ncbi.nlm.nih.gov/compound/35382-76-4 (Accessed 2026-05-09). View Source
- [2] PubChem. 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one. Compound Summary, CID 691016. https://pubchem.ncbi.nlm.nih.gov/compound/7033-51-4 (Accessed 2026-05-09). View Source
- [3] NP-MRD. Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate. NP0042916. https://np-mrd.org (Accessed 2026-05-09). View Source
